1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid
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Overview
Description
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a carboxylic acid group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diazo compound, followed by cyclization to form the triazole ring. The carboxylic acid group can be introduced through subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to achieving scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Another triazolopyridine compound with similar structural features but different substitution patterns.
1H-[1,2,4]triazolo[4,3-a]pyridine: A triazolopyridine isomer with a different arrangement of nitrogen atoms in the triazole ring
Uniqueness
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-methyltriazolo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(7(12)13)2-8-3-5(6)9-10-11/h2-3H,1H3,(H,12,13) |
InChI Key |
HQCDXGYYOPOOON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2C(=O)O)N=N1 |
Origin of Product |
United States |
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